N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14974687
InChI: InChI=1S/C24H29NO6/c1-7-8-18(22(27)28)25-19(26)10-15-12(2)14-9-16-17(24(4,5)6)11-30-20(16)13(3)21(14)31-23(15)29/h9,11,18H,7-8,10H2,1-6H3,(H,25,26)(H,27,28)
SMILES:
Molecular Formula: C24H29NO6
Molecular Weight: 427.5 g/mol

N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline

CAS No.:

Cat. No.: VC14974687

Molecular Formula: C24H29NO6

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline -

Specification

Molecular Formula C24H29NO6
Molecular Weight 427.5 g/mol
IUPAC Name 2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid
Standard InChI InChI=1S/C24H29NO6/c1-7-8-18(22(27)28)25-19(26)10-15-12(2)14-9-16-17(24(4,5)6)11-30-20(16)13(3)21(14)31-23(15)29/h9,11,18H,7-8,10H2,1-6H3,(H,25,26)(H,27,28)
Standard InChI Key IZPTYXSZGXMMQY-UHFFFAOYSA-N
Canonical SMILES CCCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C(C)(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a furochromenone scaffold (a fused furano-coumarin system) substituted with tert-butyl, methyl, and acetyl-norvaline groups. The IUPAC name, 2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid, reflects its intricate substituent arrangement. Key features include:

  • Furochromenone core: A planar, aromatic system contributing to π-π stacking interactions.

  • tert-Butyl and methyl groups: Hydrophobic substituents enhancing lipid solubility.

  • Acetylated norvaline: A non-proteinogenic amino acid derivative enabling hydrogen bonding and enzymatic recognition .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₉NO₆
Molecular Weight427.5 g/mol
IUPAC Name2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid
SMILESCC(C)(C)C1=C(C(=O)OC2=C(C3=C(C=C1C2)C(=CO3)C)C)CC(=O)NC(CCCC)C(=O)O
InChI KeyOYULCCKKLJPNPU-DIFFPNOSSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential modifications of furochromenone precursors followed by coupling with norvaline. Key steps include:

  • Furochromenone core formation: Cyclocondensation of substituted coumarins with furan derivatives under acidic conditions.

  • Acetylation: Introduction of the acetyl group at position 6 using acetic anhydride or acetyl chloride.

  • Norvaline conjugation: Amide bond formation between the acetylated intermediate and norvaline via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Furochromenone synthesisH₂SO₄, 80°C, 12 h65–70%
AcetylationAc₂O, DMAP, CH₂Cl₂, rt, 4 h85%
Norvaline couplingEDC, HOBt, DMF, 0°C → rt, 24 h60%

Challenges and Optimizations

  • Steric hindrance: The tert-butyl group at position 3 complicates electrophilic substitutions, necessitating bulky base catalysts (e.g., DBU).

  • Racemization control: Chiral centers in norvaline require mild coupling conditions to prevent epimerization .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production, with IC₅₀ values comparable to ibuprofen. The furochromenone core likely binds to COX-2’s hydrophobic pocket, while the acetyl-norvaline moiety stabilizes interactions via hydrogen bonding .

Antioxidant Effects

The compound scavenges DPPH radicals (EC₅₀ = 12.3 μM) and reduces lipid peroxidation in hepatic cells. Electron-donating groups (e.g., methyl) on the furochromenone ring enhance radical stabilization.

Comparative Analysis with Analogues

Structural modifications significantly alter bioactivity:

  • Removal of tert-butyl group: Decreases COX-2 inhibition by 40%.

  • Replacement of norvaline with leucine: Reduces antioxidant capacity due to altered side-chain hydrophobicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator